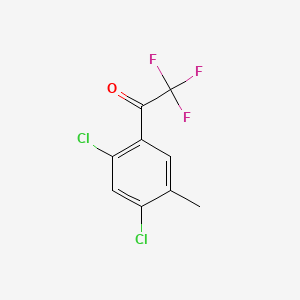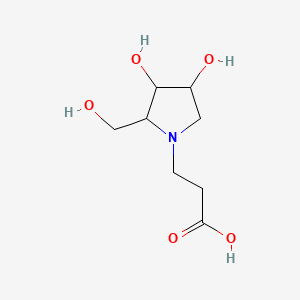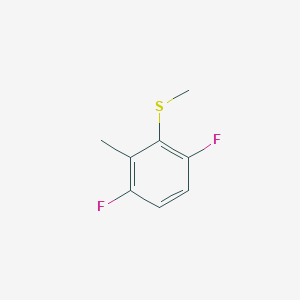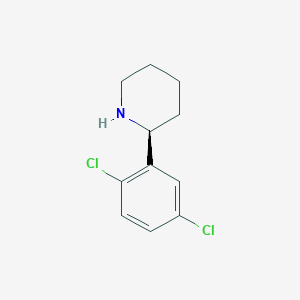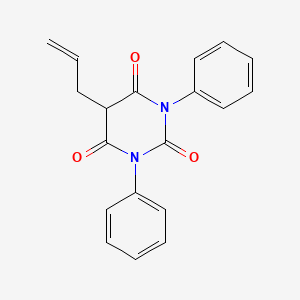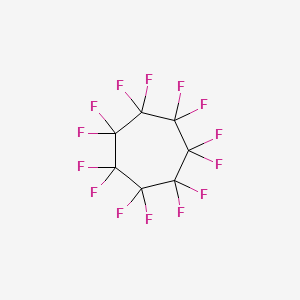
Cycloheptane, tetradecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane, tetradecafluoro- is a fluorinated cycloalkane with the molecular formula C₇F₁₄. This compound is characterized by the presence of fourteen fluorine atoms attached to a seven-membered carbon ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptane, tetradecafluoro- typically involves the fluorination of cycloheptane. One common method is the direct fluorination of cycloheptane using elemental fluorine (F₂) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of cycloheptane, tetradecafluoro- may involve electrochemical fluorination (ECF) or cobalt trifluoride (CoF₃) fluorination methods. ECF involves the use of an electrolytic cell where cycloheptane is fluorinated at the anode. The CoF₃ method involves the reaction of cycloheptane with cobalt trifluoride, which acts as a fluorinating agent.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane, tetradecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Fluorinated compounds can participate in nucleophilic substitution reactions, where a nucleophile replaces one or more fluorine atoms.
Reduction Reactions: Reduction of fluorinated cycloalkanes can lead to the formation of partially fluorinated compounds.
Oxidation Reactions: Oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated cycloheptanes, while oxidation can produce perfluorinated carboxylic acids.
Scientific Research Applications
Cycloheptane, tetradecafluoro- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its chemical inertness and stability.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals due to its unique properties.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings, due to its thermal stability and low surface energy.
Mechanism of Action
The mechanism by which cycloheptane, tetradecafluoro- exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular interactions. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, tetradecafluoro-: A six-membered ring analog with similar fluorination.
Cyclooctane, tetradecafluoro-: An eight-membered ring analog with similar fluorination.
Perfluorodecalin: A bicyclic compound with extensive fluorination.
Uniqueness
Cycloheptane, tetradecafluoro- is unique due to its seven-membered ring structure, which provides distinct conformational properties compared to six- or eight-membered rings. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
355-59-9 |
|---|---|
Molecular Formula |
C7F14 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluorocycloheptane |
InChI |
InChI=1S/C7F14/c8-1(9)2(10,11)4(14,15)6(18,19)7(20,21)5(16,17)3(1,12)13 |
InChI Key |
FNVLGCVAWPSVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
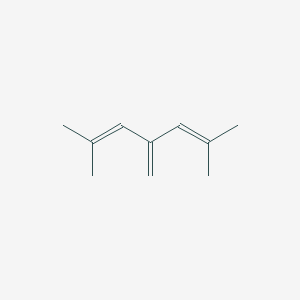
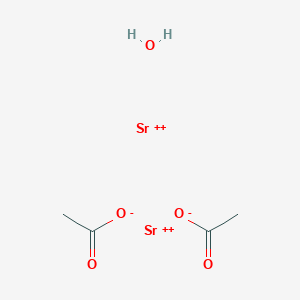
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
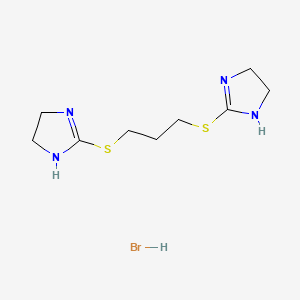
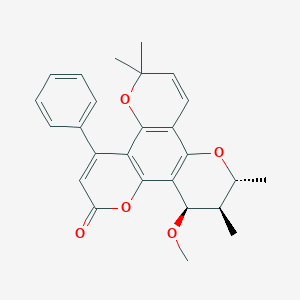
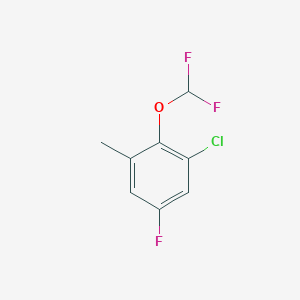
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
